molecular formula C35H43NSi3 B12535758 10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine CAS No. 141919-44-0

10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine

Cat. No.: B12535758
CAS No.: 141919-44-0
M. Wt: 562.0 g/mol
InChI Key: RNISYWOXPYICIU-UHFFFAOYSA-N
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Description

10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine is a complex organic compound characterized by the presence of trimethylsilyl groups attached to an anthracene core This compound is notable for its unique structural features, which include multiple trimethylsilyl groups that contribute to its chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine typically involves multiple steps, starting with the preparation of the anthracene core One common method involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride This reaction results in the formation of trimethylsilyl-substituted anthracene derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the trimethylsilyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, anthraquinones, and reduced anthracene compounds. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine involves its interaction with molecular targets through its trimethylsilyl groups and anthracene core. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the anthracene core can participate in π-π interactions and electron transfer processes. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[4-(trimethylsilyl)phenyl]-: Similar in having trimethylsilyl groups but differs in the core structure.

    10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine: Shares the trimethylsilyl groups but has a phenoxazine core instead of anthracene.

    4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-: Contains trimethylsilyl groups but with a pyrimidine core.

Uniqueness

10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine is unique due to its combination of an anthracene core with multiple trimethylsilyl groups. This structure imparts distinct photophysical properties and chemical reactivity, making it valuable for applications that require stability and specific interactions with other molecules.

Properties

CAS No.

141919-44-0

Molecular Formula

C35H43NSi3

Molecular Weight

562.0 g/mol

IUPAC Name

10-trimethylsilyl-N,N-bis(4-trimethylsilylphenyl)anthracen-9-amine

InChI

InChI=1S/C35H43NSi3/c1-37(2,3)28-22-18-26(19-23-28)36(27-20-24-29(25-21-27)38(4,5)6)34-30-14-10-12-16-32(30)35(39(7,8)9)33-17-13-11-15-31(33)34/h10-25H,1-9H3

InChI Key

RNISYWOXPYICIU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)[Si](C)(C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)[Si](C)(C)C

Origin of Product

United States

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